Diphenyl[(triethylsilyl)ethynyl]arsane
Description
Diphenyl[(triethylsilyl)ethynyl]arsane is an organoarsenic compound characterized by a central arsenic atom bonded to two phenyl groups and a triethylsilyl-protected ethynyl moiety. This structure imparts unique electronic and steric properties, making it relevant in catalysis, materials science, and as a precursor for synthesizing arsenic-containing polymers . The triethylsilyl (TES) group enhances stability by shielding the reactive ethynyl unit, while the phenyl substituents contribute to π-conjugation and modulate solubility in organic solvents.
Properties
CAS No. |
63451-83-2 |
|---|---|
Molecular Formula |
C20H25AsSi |
Molecular Weight |
368.4 g/mol |
IUPAC Name |
diphenyl(2-triethylsilylethynyl)arsane |
InChI |
InChI=1S/C20H25AsSi/c1-4-22(5-2,6-3)18-17-21(19-13-9-7-10-14-19)20-15-11-8-12-16-20/h7-16H,4-6H2,1-3H3 |
InChI Key |
XZKSVAJYSLUEDE-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)C#C[As](C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diphenyl[(triethylsilyl)ethynyl]arsane typically involves the reaction of diphenylarsine chloride with triethylsilylacetylene in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme is as follows:
Ph2AsCl+TES-C≡CH→Ph2As-C≡C-TES+HCl
where Ph represents a phenyl group and TES represents a triethylsilyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Diphenyl[(triethylsilyl)ethynyl]arsane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides.
Reduction: Reduction reactions can convert the compound to lower oxidation states of arsenic.
Substitution: The triethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic oxides, while substitution reactions can produce a variety of organoarsenic compounds with different functional groups.
Scientific Research Applications
Diphenyl[(triethylsilyl)ethynyl]arsane has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other organoarsenic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Diphenyl[(triethylsilyl)ethynyl]arsane involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its application, such as its use in medicinal chemistry or materials science.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Organoarsenic Chemistry
Key Compounds:
Dimethyl-sulfanylidene-triethylplumbylsulfanyl-$l^{5}-arsane (CAS 89901-41-7) Structure: Combines arsenic with lead (Pb) and sulfanyl groups. Properties: Higher molecular weight due to Pb inclusion; sulfanyl groups increase polarity but reduce thermal stability compared to TES-ethynyl derivatives .
[Diphenylarsinothioylsulfanyl(diphenyl)plumbyl] sulfanyl-diphenyl-sulfanylidene-$l^{5}-arsane (CAS 89901-39-3) Structure: Features arsenic and lead with multiple sulfanyl and phenyl groups. Properties: Exhibits redox activity due to sulfur-arsenic interactions but suffers from hydrolytic instability .
Comparative Analysis:
| Property | Diphenyl[(triethylsilyl)ethynyl]arsane | Dimethyl-sulfanylidene-triethylplumbylsulfanyl-arsane | Diphenylarsinothioylsulfanyl-plumbyl-arsane |
|---|---|---|---|
| Molecular Weight | ~400–450 g/mol (estimated) | ~600–650 g/mol (Pb inclusion) | ~700–750 g/mol |
| Thermal Stability | High (TES protection) | Moderate (sulfanyl groups prone to degradation) | Low (hydrolytic sensitivity) |
| Toxicity | Moderate (As-related) | High (Pb and As) | High (Pb and As) |
| Solubility | High in toluene, THF | Limited (polar solvents) | Low (aggregation in nonpolar solvents) |
Substituent Effects on Reactivity
- Triethylsilyl vs. Sulfanyl Groups :
- Phenyl vs. Alkyl Substituents :
Toxicity and Handling Considerations
- This compound exhibits moderate toxicity typical of organoarsenicals, requiring handling under inert atmospheres. Lead-containing analogues (e.g., CAS 89901-41-7) pose significant environmental and health risks, necessitating stringent containment protocols .
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